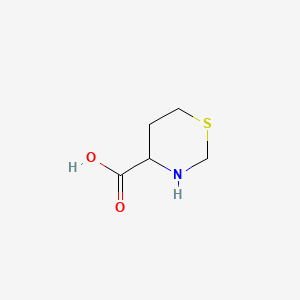

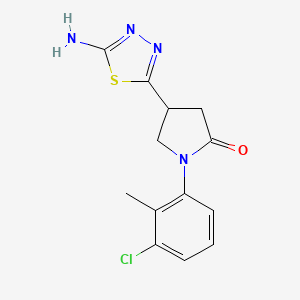

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one" is a derivative of thiadiazole, a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. Thiadiazoles are known for their diverse pharmacological properties, including anticancer activities. The compound is structurally related to antiischemic drugs and is part of a class of compounds that have been synthesized for their potential therapeutic applications .

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves multi-step reactions that can include nucleophilic substitution and intramolecular addition. For instance, the synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones involves the nucleophilic substitution of a chlorine atom by an amino group, followed by intramolecular addition to a cyano group . Similarly, the synthesis of 4-amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazoles and their derivatives involves a multi-step reaction sequence, including reactions with aromatic aldehydes and thioacetic acid . These methods highlight the complexity and versatility of synthetic routes available for thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations are often used to predict the electronic properties, including bond lengths, bond angles, and torsion angles, which show good correlation with experimental data .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclo-condensations, to form a wide range of compounds with potential pharmacological applications. The reactivity of these compounds allows for the synthesis of complex molecules that can be tailored for specific biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of amino groups and the thiadiazole ring contributes to the polarity and potential hydrogen bonding capabilities of the molecule. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be assessed using DFT calculations. These properties are crucial for understanding the interaction of the compounds with biological targets and their potential as nonlinear optical (NLO) materials .

Scientific Research Applications

Applications of Pyrrolidinones

- Pharmaceuticals : Pyrrolidinones are used in the synthesis of various pharmaceutical drugs, including cotinine, doxapram, povidone, ethosuximide, and the racetams .

- Cognition Enhancers : Some pyrrolidinones, like piracetam and oxiracetam, are used as cognition enhancers due to their unique selectivity for brain areas involved in knowledge acquisition and memory processes .

- Inkjet Cartridges : 2-Pyrrolidone itself is used in inkjet cartridges .

- Biological Activities : Pyrrolidinones have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Applications of Thiadiazoles

- Pharmaceuticals : Numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties .

- Antimicrobial Properties : Some derivatives of thiadiazoles have shown effectiveness against different types of bacteria and fungi .

- Antiviral Properties : Certain thiadiazole derivatives have demonstrated antiviral activities .

- Organic Synthesis : Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .

Additional Applications of Pyrrolidinones

- Synthesis of Alkaloids : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .

- Synthesis of Unusual β-amino acids : Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .

- Anti-HCV Activity : Some pyrrolidinones have shown anti-HCV activity .

- Industrial Applications : Pyrrolidinones are used in various industrial applications .

- Microwave-Assisted Organic Synthesis (MAOS) : The application of MAOS for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

Additional Applications of Thiadiazoles

- Antidepressant Properties : Thiadiazole moieties are present in many natural products and pharmaceutical compounds that possess a broad spectrum of biological activities, serving as antidepressant .

- Anxiolytic Properties : Some thiadiazole derivatives have shown anxiolytic properties .

- Antitubercular Properties : Certain thiadiazole derivatives have demonstrated antitubercular activities .

- Antidiabetic Properties : Some thiadiazole derivatives have shown antidiabetic properties .

- Antihypertensive Properties : Certain thiadiazole derivatives have demonstrated antihypertensive activities .

- Functional Molecular Materials : 1,2,5-Thiadiazole 1,1-dioxides and their radical anions have potential use in the construction of functional molecular materials .

properties

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c1-7-9(14)3-2-4-10(7)18-6-8(5-11(18)19)12-16-17-13(15)20-12/h2-4,8H,5-6H2,1H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQGXMJSEHVMFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.